(R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate
Description
Properties
Molecular Formula |
C11H13Cl2NO2 |
|---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10H,2,6,14H2,1H3/t10-/m1/s1 |
InChI Key |
AHLAIISGKFGMSS-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC(=C(C=C1)Cl)Cl)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate typically involves the reaction of ethyl 3-aminopropanoate with 3,4-dichlorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of ®-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process. Quality control measures are implemented to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and dichlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- (R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate serves as a crucial building block in organic synthesis. It is commonly utilized in the synthesis of complex organic molecules due to its functional groups that can participate in various chemical reactions such as oxidation and substitution.
Chiral Auxiliary in Asymmetric Synthesis
- The compound acts as a chiral auxiliary, aiding in the asymmetric synthesis of other compounds. This property is particularly valuable in producing enantiomerically pure substances, which are essential in pharmaceuticals.
Biological Research
Biochemical Probes
- Research indicates that this compound can function as a biochemical probe to study enzyme mechanisms and protein-ligand interactions. Its amino group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity .
Therapeutic Potential
- The compound has been explored for its therapeutic applications, particularly as a precursor for synthesizing pharmaceutical compounds with anti-inflammatory and anticancer properties. Its interactions with biological targets suggest it may influence various biological pathways .
Medicinal Chemistry
Pharmacological Studies
- Preliminary studies have shown that this compound exhibits significant biological activity. It has been investigated for potential applications as an analgesic and anti-inflammatory agent due to its structural similarity to known pharmaceuticals.
Binding Affinity Studies
Mechanism of Action
The mechanism of action of ®-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Ethyl 3-amino-3-(3-chlorophenyl)propanoate
- Structure : Single chlorine at the 3-position of the phenyl ring.
- Molecular Weight : 226.68 g/mol (free base); HCl salt: 298.59 g/mol .
- This compound is reported in synthetic workflows for antipsychotic agents .
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate
- Structure : Para-methoxy group instead of dichloro substituents.
- Molecular Weight : 237.28 g/mol (free base); HCl salt: 273.75 g/mol .
- Key Differences : The methoxy group is electron-donating, which may alter electronic distribution and hydrogen-bonding capacity. This could reduce metabolic stability compared to halogenated analogs but improve solubility in polar solvents .
Ethyl 3-amino-3-(2-fluoro-4-trifluoromethylphenyl)propanoate
- Structure : Fluorine at the 2-position and trifluoromethyl at the 4-position.
- Molecular Weight : ~295 g/mol (estimated).
- Key Differences : Fluorine’s high electronegativity and the trifluoromethyl group enhance lipophilicity and metabolic resistance, making this analog more suitable for CNS-targeting drug candidates. However, synthetic complexity increases due to fluorine incorporation .
Stereochemical and Functional Group Modifications
(S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate
- Structure : Enantiomer of the target compound.
- Key Differences: Stereochemistry impacts binding affinity in chiral environments (e.g., enzyme active sites).
Ethyl 2-cyano-3-(3,4-dichlorophenyl)propanoylcarbamate
- Structure: Incorporates a cyano group and carbamate moiety.
- Molecular Weight : ~345 g/mol (estimated).
- Key Differences: The cyano group increases electrophilicity, enabling participation in click chemistry or Michael additions. This derivative showed reduced activity in PICK1 PDZ domain inhibition assays compared to acryloylcarbamates, highlighting the importance of the α,β-unsaturated system .
Solubility and Salt Forms
- The hydrochloride salt of (R)-ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate offers improved aqueous solubility (~20 mg/mL) compared to the free base (<5 mg/mL), critical for in vivo studies. Analogous salts (e.g., 3-chlorophenyl variant) share similar solubility profiles .
Tabulated Comparison of Key Analogs
Biological Activity
(R)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
Molecular Formula: C12H14Cl2N O2
Molecular Weight: 262.13 g/mol
Key Features:
- Contains an ethyl ester group.
- Has an amino group contributing to its reactivity.
- Features a dichlorophenyl moiety, which enhances biological activity.
The unique structure of this compound allows for various interactions within biological systems, making it a subject of interest for further research.
Synthesis
The synthesis of this compound typically involves the following steps:
-
Condensation Reaction:
- Ethyl 3-aminopropanoate is reacted with 3,4-dichlorobenzaldehyde.
- Catalysts and solvents are optimized to enhance yield and purity.
-
Reduction and Amination:
- The intermediate formed undergoes reduction followed by amination to yield the final product.
This synthetic pathway allows for the production of the compound with high purity and yield, crucial for biological testing.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
-
Enzyme Modulation:
- The compound may modulate enzyme activity through binding interactions, influencing various metabolic pathways.
- Antimicrobial Properties:
- Therapeutic Applications:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against vancomycin-resistant Enterococcus faecium, demonstrating significant antimicrobial potential .
Case Study 2: Enzyme Interaction
In another investigation, the compound was assessed for its binding affinity to specific enzymes involved in metabolic processes. The presence of the amino group facilitated hydrogen bonding with active sites, enhancing its inhibitory effects on target enzymes.
Comparative Analysis
The following table summarizes key properties and activities of this compound compared to structurally similar compounds:
| Compound Name | CAS Number | Biological Activity | Key Features |
|---|---|---|---|
| This compound | N/A | Antimicrobial, enzyme modulation | Chiral structure with dichloro substitution |
| Ethyl 3-amino-3-(4-chlorophenyl)propanoate | 2847357 | Limited antimicrobial activity | Mono-chloro substitution reduces potency |
| Methyl (R)-3-amino-3-(3,4-dimethylphenyl)propanoate | 1213472-69-5 | Varying activity levels | Methyl ester alters lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
